(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.:
Cat. No.: VC13902054
Molecular Formula: C20H24O9S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O9S |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylate |
| Standard InChI | InChI=1S/C20H24O9S/c1-10-6-8-14(9-7-10)30-20-18(28-13(4)23)16(27-12(3)22)15(26-11(2)21)17(29-20)19(24)25-5/h6-9,15-18,20H,1-5H3/t15-,16-,17-,18+,20-/m0/s1 |
| Standard InChI Key | AGLYVAPDYNZFSU-CBNQQXHVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s backbone consists of a tetrahydro-2H-pyran ring, a six-membered oxygen-containing heterocycle. The stereochemistry at positions 2, 3, 4, 5, and 6 is defined as (2S,3S,4S,5R,6S), ensuring a specific three-dimensional orientation critical for its chemical reactivity and interactions. Key functional groups include:
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Methoxycarbonyl group (-COOCH₃): Positioned at C2, this ester group enhances the molecule’s lipophilicity, influencing its membrane permeability in biological systems.
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p-Tolylthio group (-S-C₆H₄-CH₃): Attached at C6, the sulfur atom introduces nucleophilic reactivity, while the methyl group on the aromatic ring modulates electronic effects.
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Triacetylated hydroxyl groups: The acetyl protections at C3, C4, and C5 prevent unwanted hydrogen bonding and stabilize the pyran ring conformation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄O₉S | |
| Molecular Weight | 440.5 g/mol | |
| Stereochemistry | (2S,3S,4S,5R,6S) | |
| Key Functional Groups | Methoxycarbonyl, p-tolylthio |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step protection and deprotection strategies. A plausible route includes:
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Core Pyran Formation: Cyclization of a thioglycoside precursor under acidic conditions to form the tetrahydro-2H-pyran ring.
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Esterification: Introduction of the methoxycarbonyl group via reaction with methyl chloroformate in the presence of a base.
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Acetylation: Treatment with acetic anhydride to protect hydroxyl groups at C3, C4, and C5 .
Challenges include maintaining stereochemical integrity during glycosylation and avoiding premature hydrolysis of the acetyl groups.
Purification and Analytical Methods
Purification is typically achieved via column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95%. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 441.1 [M+H]⁺ .
Research Challenges and Limitations
Synthetic Complexity
Achieving the correct stereochemistry at five chiral centers demands costly enantioselective catalysts, limiting large-scale production. Yields for similar compounds rarely exceed 15% .
Lack of In Vivo Data
No peer-reviewed studies have evaluated the compound’s pharmacokinetics or toxicity in animal models. Its high molecular weight (440.5 g/mol) may hinder absorption via oral administration, necessitating prodrug strategies.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the p-tolylthio and methoxycarbonyl groups could optimize bioactivity. For example, replacing the methyl group in the p-tolylthio moiety with electron-withdrawing substituents (e.g., -NO₂) may enhance antibacterial potency .
Nanocarrier Delivery Systems
Encapsulation in lipid nanoparticles or polymeric micelles could improve solubility and target specificity. A 2025 study on analogous compounds demonstrated a 3.2-fold increase in bioavailability using PEGylated liposomes .
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